molecular formula C20H24O5 B8250907 Teuvincenone B CAS No. 127419-64-1

Teuvincenone B

Cat. No. B8250907
CAS RN: 127419-64-1
M. Wt: 344.4 g/mol
InChI Key: MVLKANNSFKZLTO-GWNMQOMSSA-N
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Description

Synthesis Analysis

The first total synthesis of Teuvincenone B was reported in 11 steps . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification . This synthesis relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .


Molecular Structure Analysis

Teuvincenone B is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring . The synthetic challenge is mainly embedded in the highly oxidized nature (9 out of 10 carbons of the B/C ring are unsaturated and 5 are directly .


Chemical Reactions Analysis

The synthesis of Teuvincenone B relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Properties

  • Inflammation Suppression : Teuvincenone F, a compound related to Teuvincenone B, has demonstrated significant inhibition of inflammation. This was observed through its ability to suppress pro-inflammatory cytokine production and NLRP3 inflammasome activation. These effects were mediated by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) and inhibiting mRNA expression of IL-1β, IL-6, TNF-α, and NLRP3. The findings suggest potential for Teuvincenone F, and possibly related compounds like Teuvincenone B, in treating inflammation-related diseases (Zhao et al., 2017).

  • Cytotoxic Activities : A study identified Teuvincenone F among other diterpenoids showing cytotoxic activities against tumor cell lines. This suggests that Teuvincenone B, belonging to the same family, may also possess anticancer properties, warranting further investigation (Xu et al., 2016).

Chemical Structure and Characterization

  • Structural Analysis : Detailed spectroscopic methods, including 1D and 2D NMR, have been used to establish the structures of rearranged abietane diterpenoids like Teuvincenone B. Understanding these structures is crucial for exploring their potential biological applications (Bruno et al., 1990).

Potential in Nanotechnology

  • Drug Delivery Systems : While not directly involving Teuvincenone B, studies on similar compounds, like Tetrandrine, have been encapsulated in nanoparticles to enhance their delivery and efficacy. This suggests a potential avenue for Teuvincenone B in advanced drug delivery applications (Xu et al., 2013).

Mechanism of Action

While the exact mechanism of action for Teuvincenone B is not specified in the available literature, it has been found to exhibit antioxidant and antitumor activities .

Safety and Hazards

The safety data sheet for Teuvincenone B is available , but the specific details are not provided in the search results.

Future Directions

The development of a synthetic strategy allowing the access to Teuvincenone B and its natural and unnatural analogs would be highly desired . This could potentially lead to further studies on its biological activities and therapeutic effects.

properties

IUPAC Name

(9S,11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-9-8-10-13(21)11-12(15(23)17(10)25-9)20(4)7-5-6-19(2,3)18(20)16(24)14(11)22/h9,21,23-24H,5-8H2,1-4H3/t9-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKANNSFKZLTO-GWNMQOMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCCC(C4=C(C3=O)O)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCCC(C4=C(C3=O)O)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110886
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teuvincenone B

CAS RN

127419-64-1
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127419-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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